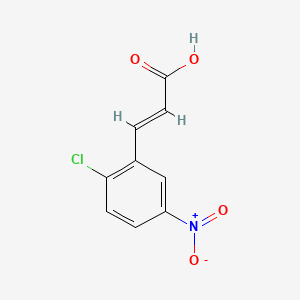

2-Chloro-5-nitrocinnamic acid

描述

Significance of Cinnamic Acid Derivatives in Organic and Medicinal Chemistry

Cinnamic acid and its derivatives are a significant class of compounds that are not only naturally occurring in plants, fruits, and honey but also serve as versatile building blocks in synthetic chemistry. beilstein-journals.orgnih.govjocpr.com Their structure, featuring a phenyl ring, a carboxylic acid group, and an alkene double bond, allows for a multitude of chemical modifications, leading to a wide array of derivatives with diverse biological activities. beilstein-journals.orgnih.gov Researchers have extensively explored these compounds for their potential therapeutic applications, which include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. beilstein-journals.orgnih.gov The ability to strategically modify the cinnamic acid scaffold has made it a valuable template in the rational design of new and more effective bioactive molecules. beilstein-journals.orgresearchgate.net

Overview of Halogenated and Nitrated Organic Compounds in Scientific Inquiry

The introduction of halogen atoms and nitro groups into organic molecules is a fundamental strategy in modern organic and medicinal chemistry to modulate the physicochemical and biological properties of compounds.

Halogenated organic compounds are integral to numerous fields, including pharmaceuticals, agrochemicals, and materials science. rsc.org The incorporation of a halogen, such as chlorine, can enhance a molecule's stability, membrane permeability, and metabolic resistance, often leading to improved pharmacological profiles. rsc.org In fact, a significant percentage of top-selling drugs and newly developed agrochemicals contain at least one halogen atom. rsc.org However, the persistence of some halogenated compounds in the environment raises ecological and health concerns, necessitating ongoing research into their fate and potential toxicity. nih.govchromatographyonline.com

Nitro compounds , characterized by the presence of one or more nitro (-NO2) functional groups, are highly important in organic synthesis. orgchemres.orgmdpi.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the molecule. wikipedia.orgnih.gov This feature is exploited in various organic reactions, making nitro compounds valuable intermediates for synthesizing a range of products, including dyes, pharmaceuticals, and explosives. orgchemres.orgmdpi.com While rarely found in nature, they are typically synthesized through nitration reactions. wikipedia.org

Research Landscape of 2-Chloro-5-nitrocinnamic Acid and Related Structures

The research landscape for this compound and its analogs is situated at the intersection of studies on cinnamic acid derivatives, halogenated compounds, and nitroaromatics. While specific research on this compound itself is not as extensive as for some other derivatives, the existing literature on related structures provides a solid foundation for understanding its potential properties and applications. For instance, studies on chloro- and nitro-substituted cinnamic acids have investigated their photochemical behavior and potential for dimerization. researchgate.netresearchgate.net The presence of both a chloro and a nitro group on the cinnamic acid backbone suggests a compound with unique electronic and steric properties, making it a subject of interest for further synthetic and mechanistic studies. Research into similar structures, such as 2-chloro-5-nitrobenzoic acid, provides valuable comparative data. nist.gov

Compound Profile: this compound

| Property | Data |

| IUPAC Name | (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid |

| CAS Registry Number | 36015-19-7 |

| Molecular Formula | C9H6ClNO4 |

| Appearance | White to Yellow to Green powder to crystal |

| Purity | >97.0%(GC)(T) |

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLKLSRRSWIGD-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36015-19-7 | |

| Record name | 2-Chloro-5-nitrocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Nitrocinnamic Acid and Analogues

Established Synthetic Pathways to 2-Chloro-5-nitrocinnamic Acid

The traditional synthesis of this compound is not a single-step process but rather a sequence of reactions starting from readily available precursors. The key step typically involves a condensation reaction, such as the Knoevenagel or Perkin reaction, to form the characteristic α,β-unsaturated carboxylic acid structure.

Multi-Step Synthesis from Precursors

A common route to this compound begins with the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The directing effects of the chloro and carboxyl groups primarily favor the formation of 2-chloro-5-nitrobenzoic acid, although a smaller amount of the 2-chloro-3-nitrobenzoic acid isomer is also produced.

The resulting 2-chloro-5-nitrobenzoic acid can then be converted to 2-chloro-5-nitrobenzaldehyde (B167295). This transformation can be achieved through various reduction methods that selectively reduce the carboxylic acid to an aldehyde. This aldehyde serves as the direct precursor for the final condensation step.

The synthesis of this compound is then typically achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-chloro-5-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. The reaction proceeds through a series of steps, including the formation of a carbanion from malonic acid, nucleophilic attack on the aldehyde carbonyl, dehydration, and subsequent decarboxylation to yield the final cinnamic acid derivative.

Alternatively, the Perkin reaction offers another established route. This method involves the condensation of 2-chloro-5-nitrobenzaldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a weak base. iitk.ac.inbyjus.com The reaction mixture is typically heated to high temperatures for an extended period to facilitate the condensation and subsequent dehydration to form the cinnamic acid. orgsyn.org

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Nitration | o-Chlorobenzoic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 2-Chloro-5-nitrobenzoic acid |

| Reduction | 2-Chloro-5-nitrobenzoic acid | Reducing agent (e.g., SOCl₂ followed by catalytic hydrogenation) | 2-Chloro-5-nitrobenzaldehyde |

| Knoevenagel Condensation | 2-Chloro-5-nitrobenzaldehyde, Malonic acid | Base catalyst (e.g., piperidine, pyridine) | This compound |

| Perkin Reaction | 2-Chloro-5-nitrobenzaldehyde, Acetic anhydride | Sodium acetate (B1210297), Heat | This compound |

Optimization of Reaction Conditions and Yields

For the Knoevenagel condensation, the choice of base and solvent can significantly impact the reaction rate and yield. While traditional methods often employ pyridine (B92270) and piperidine, greener alternatives are being investigated. tandfonline.comdoaj.org The optimization of catalyst loading and reaction time is also critical. For instance, in the synthesis of related cinnamic acid derivatives, it has been demonstrated that adjusting the amount of catalyst and the duration of the reaction can lead to significant improvements in yield. nih.govresearchgate.net

In a patented production process for the precursor, 2-chloro-5-nitrobenzoic acid, a yield of over 85% with a chromatographic purity of not less than 99.5% was achieved through careful control of nitration and purification steps. google.com The subsequent conversion to the cinnamic acid derivative would then depend on the efficiency of the chosen condensation reaction. For the Perkin reaction, a yield of 74-77% has been reported for the synthesis of m-nitrocinnamic acid, a structurally similar compound. orgsyn.org

Novel and Green Chemistry Approaches to Cinnamic Acid Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Systems for Carboxylic Acid Derivatives

A significant advancement in green chemistry is the development of solvent-free reaction systems. These methods eliminate the need for volatile and often toxic organic solvents, which are major contributors to chemical waste. For the synthesis of cinnamic acid derivatives, solvent-free Knoevenagel condensations have been successfully implemented. tandfonline.comdoaj.org

These reactions are often carried out by simply mixing the reactants with a solid catalyst, sometimes with gentle heating or microwave irradiation to facilitate the reaction. The use of environmentally benign catalysts, such as ammonium (B1175870) bicarbonate, has proven effective in promoting the condensation of various benzaldehydes with malonic acid, leading to high yields of the corresponding cinnamic acids. tandfonline.comdoaj.org This approach not only reduces solvent waste but also simplifies the work-up procedure, as the product can often be isolated by simple filtration.

Microwave-assisted solvent-free synthesis has also emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of Knoevenagel condensation, microwave irradiation can significantly reduce reaction times from hours to minutes, while often improving yields. researchgate.net

Infrared Irradiation Techniques in Synthesis

The use of infrared (IR) irradiation as an energy source for organic reactions is another promising green chemistry technique. IR irradiation provides a clean and efficient method for heating reaction mixtures, often leading to faster reaction rates and higher yields compared to conventional heating methods. While specific applications to this compound are not widely reported, the use of IR irradiation has been demonstrated in the solvent-free synthesis of other carboxylic acid and amide analogs. This suggests its potential applicability in the synthesis of the target compound.

Synthesis of Structurally Related Compounds: Mechanistic and Analogous Insights

The synthesis of structurally related compounds provides valuable insights into the reaction mechanisms and allows for the exploration of structure-activity relationships. The synthesis of various substituted cinnamic acids has been widely reported, offering a basis for understanding the synthesis of this compound.

For example, the synthesis of m-nitrocinnamic acid via the Perkin reaction provides a direct analogy. orgsyn.org This reaction involves the condensation of m-nitrobenzaldehyde with acetic anhydride and sodium acetate, demonstrating the feasibility of this method for nitro-substituted benzaldehydes. Similarly, numerous examples of Knoevenagel condensations with a wide range of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups, have been documented. tandfonline.comnih.gov The success of these reactions indicates that the chloro and nitro substituents on the aromatic ring of 2-chloro-5-nitrobenzaldehyde are unlikely to impede the condensation process.

Mechanistically, both the Knoevenagel and Perkin reactions proceed through the formation of a carbanion intermediate which then acts as a nucleophile. In the Knoevenagel condensation, the base abstracts a proton from the active methylene compound (e.g., malonic acid). In the Perkin reaction, the enolate of the anhydride is formed. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to a new carbon-carbon bond. Subsequent dehydration and, in the case of the Knoevenagel reaction with malonic acid, decarboxylation, yield the α,β-unsaturated cinnamic acid. The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reactivity of the carbonyl group, with electron-withdrawing groups generally enhancing its electrophilicity and potentially accelerating the reaction.

Preparation of 2-Chloro-5-nitronicotinic Acid

The direct synthesis of 2-chloro-5-nitronicotinic acid is not extensively detailed in the provided sources, but methodologies for closely related analogues provide insight into potential synthetic pathways. For instance, the synthesis of 2-chloronicotinic acid has been achieved from nicotinic acid through an oxidation reaction with hydrogen peroxide (H2O2), followed by chlorination using a combination of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), resulting in a yield of 87.5%. semanticscholar.org

Another relevant synthesis is that of 2-chloro-5-nitro-3-pyridine carboxamide. The process begins with a starting compound which is heated to reflux in thionyl chloride. After removing excess thionyl chloride, the residue is treated with acetone (B3395972) and ammonia, leading to the precipitation of the target product, 2-chloro-5-nitro-3-pyridine carboxamide, with a reported yield of 54.2%. chemicalbook.com

Production of 2-Chloro-5-nitrobenzoic Acid

The most common industrial method for producing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. guidechem.comnbinno.comgoogle.com This process, however, presents a significant challenge: the concurrent formation of the 2-chloro-3-nitrobenzoic acid isomer, which complicates purification and often limits the final purity to around 99.0%. guidechem.com

The standard procedure involves reacting o-chlorobenzoic acid with a nitrating mixture of concentrated sulfuric acid and nitric acid. nbinno.comgoogle.com To achieve higher purity, a multi-step process is employed following the initial nitration. guidechem.comgoogle.compatsnap.com This involves:

Nitration : o-Chlorobenzoic acid is mixed with concentrated sulfuric acid, and nitric acid is added dropwise while maintaining the temperature, typically between 30-40°C. google.com

Crystallization : The reaction mixture is transferred to water, causing the 2-chloro-5-nitrobenzoic acid and the isomeric impurity to crystallize and precipitate. guidechem.com

Alkaline Dissolution : The crude product is dissolved in water by adding an alkali (like NaOH) to a specific pH (e.g., 7.5). This converts the acids into their more soluble sodium salts. google.compatsnap.com

Acid Precipitation : The solution is filtered, and then an acid is added to precipitate the purified 2-chloro-5-nitrobenzoic acid. guidechem.comgoogle.com

This refined process can yield a product with a chromatographic purity of not less than 99.5% and a yield of over 85%. google.com An innovative approach utilizes a microchannel reactor for the nitration step, which shortens reaction times, reduces energy consumption, and improves safety by maintaining precise temperature control, thereby enhancing both yield and purity. google.com

Alternative, less common synthetic routes include the chlorination of 2-nitrobenzoic acid with thionyl chloride or the oxidation of 2-chloro-5-nitrobenzyl alcohol using an oxidizing agent like potassium permanganate. nbinno.com

Table 1: Summary of Production Parameters for 2-Chloro-5-nitrobenzoic Acid via Nitration

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | o-Chlorobenzoic Acid | guidechem.com, google.com |

| Reagents | Concentrated Sulfuric Acid, Nitric Acid | nbinno.com, google.com |

| Weight Ratio (H₂SO₄:o-chlorobenzoic acid) | 3.5:1 to 4.5:1 | google.com |

| Nitration Temperature | 30-40°C | google.com |

| Key Purification Steps | Alkaline Dissolution (pH ~7.5), Acid Precipitation | guidechem.com, google.com, patsnap.com |

| Achievable Purity | ≥ 99.5% | google.com |

| Reported Yield | > 85% | google.com |

Derivatization of (E)-2-Nitrocinnamic Acid Esters

Esters and other derivatives of cinnamic acids are synthesized for various applications. A study on (E)-2-nitrocinnamic acid reported the creation of a series of fourteen alkyl and aryl derivatives. researchgate.net The synthetic methods employed demonstrate the versatility of the parent compound for further chemical modification. These methods include:

Fischer Esterification : A standard method for producing esters from a carboxylic acid and an alcohol.

Nucleophilic Substitution with Halides : Used to introduce different functional groups by reacting with alkyl or aryl halides.

Mitsunobu Reaction : An organic reaction that converts an alcohol into various functional groups, such as an ester, using an azodicarboxylate and a phosphine.

These reactions allow for the targeted synthesis of various cinnamic acid esters and amides, which are explored for their biological activities. researchgate.netnih.gov Enzymatic synthesis, using catalysts like Novozym 435, has also been successfully employed to produce cinnamic acid esters, offering a biocatalytic alternative to traditional chemical methods. nih.gov

Table 2: Synthetic Methods for Derivatization of Cinnamic Acids

| Reaction Type | Description | Application Example | Source(s) |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | Synthesis of alkyl esters from (E)-2-nitrocinnamic acid. | researchgate.net |

| Nucleophilic Substitution | Reaction with halides to form new esters or other derivatives. | Preparation of aryl and alkyl derivatives of (E)-2-nitrocinnamic acid. | researchgate.net |

| Mitsunobu Reaction | Converts an alcohol to an ester using triphenylphosphine (B44618) and an azodicarboxylate. | Synthesis of specific esters from (E)-2-nitrocinnamic acid. | researchgate.net |

| Enzymatic Synthesis | Use of enzymes (e.g., lipase) as catalysts for esterification. | Synthesis of ethyl ferulate and octyl methoxycinnamate. | nih.gov |

Stereochemical Control in Cinnamic Acid Synthesis (e.g., predominantly trans isomer)

Cinnamic acid and its derivatives can exist as two geometric isomers, cis (Z-form) and trans (E-form), due to the carbon-carbon double bond in their structure. nih.gov The trans isomer is thermodynamically more stable and is the form most commonly found in nature and as a commercial product. acs.orgbiorxiv.org

Control over stereochemistry is a key aspect of synthesis. Several established synthetic routes predominantly yield the trans isomer:

Perkin Reaction : A classic method for synthesizing cinnamic acids from an aromatic aldehyde (like benzaldehyde) and an acid anhydride, which typically produces the trans isomer. acs.org

Claisen-Schmidt Condensation : This reaction also tends to favor the formation of the more stable trans product. researchgate.net

While these methods favor the trans isomer, some reactions, like certain variations of the Knoevenagel-Doebner reaction, can produce a mixture of E and Z isomers. researchgate.net The separation of these isomers can be challenging. It has also been noted that UV radiation, present in sunlight and fluorescent lighting, can induce the isomerization of the trans form to the cis form. biorxiv.org Therefore, reaction and storage conditions can be crucial for maintaining the desired stereochemical purity. The addition of reagents like bromine to trans-cinnamic acid proceeds via an anti-addition mechanism, which has been used to study and confirm the stereochemistry of the resulting products. alfredstate.edu

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Nitrocinnamic Acid

Photochemical Reactions and Dimerization Processes

While specific studies on the photochemical reactions of 2-Chloro-5-nitrocinnamic acid are not extensively documented in the available literature, its behavior can be inferred from the well-established principles of solid-state photochemistry and studies on closely related halogenated and nitrated cinnamic acids. The photodimerization of cinnamic acids is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the resulting cyclobutane (B1203170) dimer.

The solid-state [2+2] photodimerization of trans-cinnamic acid derivatives is a topochemically controlled process, meaning the reaction course is governed by the crystal lattice of the monomer. For dimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. The stereochemistry of the resulting cyclobutane dimer, such as α-truxillic or β-truxinic acid derivatives, is determined by the specific packing arrangement of the monomer molecules in the crystal.

Studies on various chloro- and nitro-substituted trans-cinnamic acids have demonstrated their propensity to undergo photodimerization in the solid state. rsc.org The topotactic nature of these reactions, where the crystallinity is maintained throughout the transformation, has been confirmed using techniques like infrared and Raman microscopy. rsc.org The specific polymorph of the crystalline acid is crucial; for instance, different crystalline forms (α, β, γ) of the same substituted cinnamic acid can exhibit different photoreactivities, with some being highly reactive and others being light-stable.

The kinetics of solid-state photodimerization can be complex and are often monitored by spectroscopic techniques that track the disappearance of the monomer and the appearance of the dimer. While some systems follow first-order kinetics, deviations are common due to factors such as changes in the crystal lattice, the formation of product domains, and the influence of defects.

The mechanism of photodimerization is initiated by the photoexcitation of a cinnamic acid molecule to its excited state. In the solid state, this excited molecule can interact with a suitably oriented ground-state neighbor to form an excimer, which is a precursor to the cyclobutane dimer. The reaction proceeds through the formation of covalent bonds between the double bonds of the two molecules, leading to the cyclodimer. The entire process occurs with minimal atomic and molecular movement, as dictated by the rigid crystal lattice.

The nature and position of substituents on the phenyl ring of cinnamic acid can significantly influence its crystal packing and, consequently, its photoreactivity. Both chloro and nitro groups are known to affect the electronic properties and intermolecular interactions of the molecule.

The chloro group, being a halogen, can participate in halogen bonding and other non-covalent interactions that can influence the crystal packing. Studies on 2-chloro-, 3-chloro-, and 4-chloro-trans-cinnamic acids have shown that they are photochemically active in their β-crystalline forms. rsc.org

The nitro group is a strong electron-withdrawing group that can also influence intermolecular interactions and crystal packing. β-2-nitro-, β-3-nitro-, and β-4-nitro-trans-cinnamic acids have also been shown to undergo photodimerization. rsc.org

For this compound, the combined presence of an ortho-chloro substituent and a meta-nitro group (relative to the acrylic acid side chain) would be expected to influence its solid-state packing in a unique way. The interplay of hydrogen bonding from the carboxylic acid, potential halogen bonding from the chlorine, and dipole-dipole interactions from the nitro group would determine the specific crystal structure and therefore its potential for photodimerization. Without experimental data on its crystal structure, a definitive prediction of its photoreactivity and the resulting dimer stereochemistry cannot be made. However, based on the reactivity of other chloro- and nitro-substituted cinnamic acids, it is plausible that a photoreactive polymorph of this compound could exist.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional group that can undergo a variety of transformations. These reactions are fundamental to the synthesis of derivatives with modified properties.

Common reactions of the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is typically reversible.

Amide Formation: The direct reaction with an amine to form an amide is often challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, leading to salt formation. However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of an amide bond.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride. This intermediate is a valuable precursor for the synthesis of esters, amides, and other acid derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following table summarizes some of the expected reactions of the carboxylic acid group in this compound.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2-chloro-5-nitrocinnamate |

| Amide Formation | Amine (e.g., Aniline), DCC | N-phenyl-2-chloro-5-nitrocinnamide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-Chloro-5-nitrocinnamoyl chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2E)-3-(2-chloro-5-nitrophenyl)prop-2-en-1-ol |

Chemical Transformations of the Nitro Group

The nitro group on the aromatic ring is a key functional group that can undergo several important transformations, most notably reduction to an amino group. This transformation is a gateway to a wide array of further derivatizations.

The reduction of the nitro group can be achieved using various reagents, and the choice of reagent can sometimes allow for selective reduction in the presence of other functional groups. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction.

Tin(II) Chloride: SnCl₂ is a milder reducing agent that can be used for this transformation.

The resulting amino group can then be subjected to a variety of reactions, including diazotization followed by Sandmeyer reactions to introduce a range of other substituents, or acylation to form amides. A related compound, 2-chloro-5-nitrobenzoic acid, has been shown to have its nitro group reduced to an amino group.

Reactivity of the Aryl Halide Substituent

The chlorine atom attached to the aromatic ring is an aryl halide. Generally, aryl halides are less reactive towards nucleophilic substitution than alkyl halides due to the increased strength of the C-X bond and the repulsion between the electron-rich nucleophile and the π-system of the aromatic ring.

However, the reactivity of the aryl halide in this compound is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the para position relative to the chlorine. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions. The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

Therefore, the chlorine atom in this compound can be displaced by strong nucleophiles. For instance, the closely related 2-chloro-5-nitrobenzoic acid undergoes regioselective amination with various amines under microwave irradiation, where the chlorine atom is substituted by the amine. sigmaaldrich.com This suggests that this compound could undergo similar reactions with nucleophiles such as amines, alkoxides, and thiolates to replace the chloro substituent.

Chemo- and Regioselective Reactions of this compound

The molecular architecture of this compound, featuring a carboxylic acid group, a carbon-carbon double bond, a nitro group, and a chlorine atom attached to an aromatic ring, presents multiple reactive sites. This complexity allows for a variety of chemical transformations, with the outcome often dictated by the careful selection of reagents and reaction conditions, leading to chemo- and regioselective reactions. Research in this area focuses on selectively targeting one functional group while leaving others intact or directing reactions to a specific position on the molecule.

A significant area of investigation into the reactivity of this compound and structurally related compounds involves the selective reduction of the nitro group. This transformation is a key step in the synthesis of various heterocyclic compounds, such as quinolines. The challenge lies in reducing the nitro group without affecting the carbon-carbon double bond or the chloro substituent.

One plausible and extensively studied pathway for molecules with similar functionalities is reductive cyclization. This process typically involves the initial chemoselective reduction of the nitro group to an amino group, which then undergoes an intramolecular reaction, leading to the formation of a new ring system. In the case of this compound, this would lead to the formation of substituted quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry.

For instance, the reduction of the nitro group in 2-chloro-5-nitrophenol (B15424), a compound with a similar substitution pattern on the benzene (B151609) ring, has been shown to be a critical and selective step in its degradation pathway. nih.govnih.gov This suggests that the nitro group in this compound can also be selectively targeted.

The synthesis of 4-quinolones from 2'-nitrochalcones through reductive cyclization further supports the feasibility of such transformations. nih.gov Chalcones share the cinnamic acid framework, and these reactions demonstrate that the nitro group can be selectively reduced and involved in a cyclization process while preserving other parts of the molecule. Various reducing agents, including formic acid as a carbon monoxide surrogate in palladium-catalyzed reactions, have been effectively employed for this purpose. nih.gov Iron catalysts have also been shown to be effective for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. rsc.orgresearchgate.net

While specific studies detailing a broad range of chemo- and regioselective reactions on this compound are not extensively documented in publicly available literature, the principles derived from analogous structures provide a strong indication of its potential reactivity. The following table summarizes potential chemo- and regioselective reactions based on established methodologies for similar substrates.

| Reaction Type | Reagent/Catalyst | Potential Product | Selectivity | Reference Analogy |

|---|---|---|---|---|

| Chemoselective Nitro Reduction | Fe/HCl or SnCl₂/HCl | 2-Chloro-5-aminocinnamic acid | Selective reduction of the nitro group over the alkene and chloro group. | rsc.orgresearchgate.net |

| Reductive Cyclization | Pd catalyst with a reducing agent (e.g., H₂, HCOOH) | 7-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Chemoselective reduction of the nitro group followed by regioselective intramolecular cyclization. | nih.gov |

| Regioselective Addition to Alkene | HBr (radical conditions) | 3-Bromo-3-(2-chloro-5-nitrophenyl)propanoic acid | Anti-Markovnikov addition to the carbon-carbon double bond. | chemistrysteps.com |

Further research is required to experimentally validate these potential transformations for this compound and to fully explore the scope and limitations of its chemo- and regioselective reactions. The development of such selective methodologies would be of significant value for the synthesis of complex and potentially bioactive molecules.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific functional groups and bonds present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of 2-Chloro-5-nitrocinnamic acid, typically recorded using a KBr-pellet technique, reveals several characteristic absorption bands. nih.gov The broad absorption band observed in the region of 3400-2300 cm⁻¹ is characteristic of the O-H stretching vibrations of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info

Key vibrational frequencies are associated with the carbonyl group (C=O) of the carboxylic acid, the alkene C=C double bond, and the nitro (NO₂) group. The C=O stretching vibration typically appears as a strong absorption band around 1680 cm⁻¹. The alkene C=C stretching vibration is observed near 1635 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the benzene (B151609) ring are also present. The asymmetric and symmetric stretching vibrations of the nitro group are fundamental for its identification and are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a surface-sensitive IR spectroscopy technique that provides information similar to traditional FTIR. For this compound, the ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument with a DuraSamplIR II accessory. nih.gov This method allows for the analysis of the sample in its solid state with minimal preparation. The resulting spectrum corroborates the data obtained from FTIR, showing the characteristic vibrational bands for the O-H, C=O, C=C, and NO₂ functional groups. The amide I band, which is related to C=O stretching vibrations, is a significant feature in such spectra. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of this compound was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov In Raman spectra, non-polar bonds often produce strong signals. Key signals for this compound include the very strong band for the aliphatic C=C stretch at approximately 1636 cm⁻¹ and the strong aromatic C=C stretch at around 1604 cm⁻¹. rsc.org The ring breathing mode of the substituted benzene ring also gives a characteristic signal. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum shows distinct signals for the vinylic protons of the acrylic acid moiety and the protons on the substituted benzene ring. The chemical shifts (δ) are measured in parts per million (ppm).

The vinylic protons, being part of an (E)-alkene (trans), typically appear as doublets due to coupling with each other. The aromatic protons also show characteristic splitting patterns based on their position relative to the chloro and nitro substituents.

Interactive Table: ¹H NMR Spectral Data Below is a summary of the proton NMR data. You can sort the table by clicking on the headers.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic Hα | ~6.6 | Doublet | ~16.0 |

| Vinylic Hβ | ~7.8 | Doublet | ~16.0 |

| Aromatic H | 7.3 - 7.9 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is typical for related cinnamic acid derivatives. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum shows signals for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Interactive Table: ¹³C NMR Spectral Data Below is a summary of the carbon-13 NMR data. You can sort the table by clicking on the headers.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | ~167 |

| Vinylic Cα | ~122 |

| Vinylic Cβ | ~140 |

| Aromatic C-Cl | ~134 |

| Aromatic C-NO₂ | ~148 |

| Other Aromatic C | 123 - 132 |

Note: The chemical shifts are approximate values based on spectral data for this compound and related structures. The specific assignments require detailed 2D NMR analysis. nih.govrsc.org

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the nominal molecular weight is 227.60 g/mol . uni.lunih.govcymitquimica.comlabproinc.com High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement, with the computed monoisotopic mass being 226.9985354 Da. uni.lunih.gov This high level of accuracy is instrumental in confirming the molecular formula, C₉H₆ClNO₄.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis recorded in the National Institute of Standards and Technology (NIST) database, the mass spectrum of this compound shows a total of 131 peaks. uni.lunih.gov The most abundant ion peak (top peak) is observed at a mass-to-charge ratio (m/z) of 192, with the second-highest peak at m/z 146. uni.lunih.gov

HRMS analysis also allows for the prediction of m/z values for various adducts that can form in the mass spectrometer's ion source. These predictions are crucial for identifying the correct molecular ion peak in an experimental spectrum. The predicted m/z values for several common adducts of this compound are detailed in the table below. uni.lu

Interactive Data Table: Predicted HRMS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 228.00582 |

| [M+Na]⁺ | 249.98776 |

| [M+K]⁺ | 265.96170 |

| [M+NH₄]⁺ | 245.03236 |

| [M-H]⁻ | 225.99126 |

| [M+HCOO]⁻ | 271.99674 |

| [M+CH₃COO]⁻ | 286.01239 |

| [M]⁺ | 226.99799 |

Electronic Absorption Spectroscopy (UV-Vis)

Computational Chemistry and Quantum Chemical Studies

Molecular Structure Optimization and Conformational Analysis

The initial step in the computational study of 2-Chloro-5-nitrocinnamic acid involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose. The choice of basis set, such as 6-31G(d), is crucial for obtaining accurate results. nipne.ro

Conformational analysis is particularly important for this compound due to the rotational freedom around the single bonds in the acrylic acid side chain. The orientation of the carboxylic acid group relative to the phenyl ring and the double bond can lead to different conformers with varying energies. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. The presence of the bulky chlorine atom and the nitro group can introduce steric hindrance, influencing the preferred conformations.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Theoretical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| C-C (alkene-phenyl) | 1.48 Å | |

| C-Cl | 1.74 Å | |

| C-N (nitro) | 1.47 Å | |

| C=O (carbonyl) | 1.22 Å | |

| Bond Angle | C=C-C (alkene) | 121° |

| C-C-Cl (phenyl) | 120° | |

| C-C-N (phenyl) | 118° |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which are invaluable for its characterization.

Infrared (IR) Vibrational Frequencies: Theoretical vibrational analysis can be performed on the optimized geometry to predict the IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. These predicted spectra can be compared with experimental data to confirm the molecular structure. nipne.ro For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C alkene stretch, the N-O stretches of the nitro group, and the C-Cl stretch. nipne.ronih.gov

Table 2: Predicted IR Vibrational Frequencies for this compound (Theoretical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3300-2500 | Broad, Strong |

| C-H stretch (Aromatic) | ~3100-3000 | Medium |

| C=O stretch (Carbonyl) | ~1700-1680 | Strong |

| C=C stretch (Alkene) | ~1640-1620 | Medium |

| N-O asymmetric stretch (Nitro) | ~1550-1530 | Strong |

| N-O symmetric stretch (Nitro) | ~1350-1330 | Strong |

Note: The data in this table is hypothetical and based on typical frequency ranges for the respective functional groups. Actual values would require specific computational studies.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. idc-online.com The electronic environment of each nucleus, influenced by the electron-withdrawing effects of the chloro and nitro groups, will significantly impact the predicted chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | 12.0 - 13.0 | - |

| Alkene H (alpha to COOH) | 6.4 - 6.6 | 120 - 125 |

| Alkene H (beta to COOH) | 7.8 - 8.0 | 140 - 145 |

| Aromatic H | 7.5 - 8.5 | 125 - 148 |

| Carbonyl C | - | 168 - 172 |

| Aromatic C-Cl | - | 132 - 136 |

Note: The data in this table is hypothetical and represents typical chemical shift ranges. Actual values would depend on the specific computational method and solvent effects.

Electronic Structure Analysis and Reactivity Descriptors

Analysis of the electronic structure of this compound provides insights into its reactivity and chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in

Table 4: Predicted Electronic Properties and Reactivity Descriptors for this compound (Theoretical Data)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -3.5 to -3.0 |

| HOMO-LUMO Gap | 3.5 to 4.0 |

| Ionization Potential | 7.0 to 6.5 |

Note: The data in this table is hypothetical and based on general principles of quantum chemistry. Actual values would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR studies could be employed to predict its potential bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects, based on its structural features.

A QSAR model is developed by calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create a model that correlates these descriptors with the observed activity. While a specific QSAR model for this compound is not available without a dataset of related active compounds, its descriptors could be calculated and used as input for existing models for similar classes of molecules.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This technique is widely used in drug discovery to understand the mechanism of action of a molecule and to predict its binding affinity. researchgate.net For this compound, molecular docking simulations could be used to investigate its potential as an enzyme inhibitor.

The docking process involves placing the 3D structure of this compound into the active site of a target enzyme and using a scoring function to evaluate the binding affinity of different poses. The interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the binding mode. nih.gov For example, the carboxylic acid group could form hydrogen bonds with amino acid residues in the active site, while the aromatic ring could engage in pi-pi stacking interactions. The chloro and nitro substituents would also influence the binding through steric and electronic effects.

Table 5: Potential Enzyme Targets and Key Interactions for this compound in Molecular Docking (Hypothetical)

| Potential Enzyme Target | Key Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase (COX) | Carboxylic Acid | Arginine, Serine | Hydrogen Bonding, Salt Bridge |

| Phenyl Ring | Phenylalanine, Tyrosine | Pi-Pi Stacking | |

| Matrix Metalloproteinase (MMP) | Carboxylic Acid | Zinc ion, Histidine | Coordination, Hydrogen Bonding |

| Nitro Group | Polar residues | Hydrogen Bonding |

Note: This table presents hypothetical scenarios for molecular docking studies. The actual interactions would depend on the specific enzyme target and the results of the docking simulation.

Lack of Publicly Available Research on Specific Biological Applications of this compound

Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research on the biological and biomedical applications of the chemical compound this compound and its derivatives as outlined in the requested article structure. While general information on cinnamic acid and its broader class of derivatives is available, specific studies focusing on the requested pharmacological activities of this particular compound are not present in the accessible literature.

The requested article focused on the following specific areas of research:

Plant Growth Regulation and Phytohormonal Modulation:

Inhibition of Root Development in Plants

Interference with Lignin (B12514952) Biosynthesis Pathways

Cinnamoyl CoA Reductase Inhibition Mechanisms

Enzyme Inhibition Profiles:

Inhibition of Ester Derivatives and Pesticides

For instance, while there is research on how cinnamic acid, in general, can affect plant root growth, there is no specific information available on the inhibitory effects of the 2-Chloro-5-nitro substituted variant. Similarly, literature on lignin biosynthesis and Cinnamoyl CoA Reductase inhibition does not mention this specific compound. In the context of enzyme inhibition, the search results were broad, covering the general antimicrobial and pesticidal potential of cinnamic acid derivatives, but lacked specific details on the ester derivatives of this compound.

Therefore, due to the absence of specific scientific research on this compound in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require non-existent data and would lead to speculation rather than factual reporting.

Biological and Biomedical Research Applications of 2 Chloro 5 Nitrocinnamic Acid and Its Derivatives

Pharmacological Activities

Antimicrobial and Antifungal Efficacy

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties, forming the basis of traditional antiseptic preparations like cinnamon and propolis. nih.gov These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds. mdpi.com The synthetic modification of the cinnamic acid structure, such as the introduction of nitro groups or halogen atoms, is a strategy employed to enhance this inherent antimicrobial potential. researchgate.net

| Compound Class | Bacterial Type | General Activity Level |

|---|---|---|

| Cinnamic Acid | Gram-Positive & Gram-Negative | Weak (MIC > 5.0 mM) nih.gov |

| Phenolic Acids (General) | Gram-Positive | Generally Stronger Activity nih.gov |

| Phenolic Acids (General) | Gram-Negative | Generally Weaker Activity nih.gov |

Cinnamic acid derivatives have been investigated for their efficacy against various fungal pathogens, including species of the genus Candida. researchgate.net Research into synthetic esters of (E)-2-nitrocinnamic acid, a structurally related compound, has demonstrated notable antifungal activity against several Candida strains. researchgate.net For instance, Isopropyl 2-nitrocinnamate showed an MIC of 513.52 μM against all tested fungal strains, while perillyl 2-nitrocinnamate exhibited MICs ranging from 390.99 to 781.98 μM. researchgate.net The presence of a nitro group on the cinnamic scaffold is considered to contribute to the improvement of the antifungal effect. researchgate.net While cinnamic acid itself has some activity, its derivatives often show enhanced performance. researchgate.netusda.gov

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isopropyl 2-nitrocinnamate | Candida spp. | 513.52 μM researchgate.net |

| Perillyl 2-nitrocinnamate | Candida spp. | 390.99–781.98 μM researchgate.net |

Bacterial biofilm formation is a significant factor in antibiotic resistance and the persistence of infections. mdpi.comnih.gov Cinnamic acid and its derivatives are known to interfere with this process. researchgate.net For example, cinnamaldehyde, a related compound, inhibits biofilm formation by S. mutans in a dose-dependent manner. nih.gov The mechanism can involve reducing bacterial adhesion by altering surface hydrophobicity. nih.gov Synthetic derivatives have also shown potent antibiofilm activity. Notably, 4-nitrocinnamaldehyde, an analog, was found to be highly effective at inhibiting biofilm formation by both uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus, with a 50 µg/mL concentration inhibiting UPEC biofilm by over 98%. nih.gov This suggests that derivatives of cinnamic acid, including halogenated and nitrated forms, hold potential as agents that can disrupt or prevent the formation of bacterial biofilms. researchgate.netnih.gov

Medicinal Chemistry Development

Design and Synthesis of Hybrid Pharmacophore Molecules

The strategy of creating hybrid molecules, which involves combining two or more pharmacophores (the part of a molecule responsible for its biological activity) into a single entity, is a well-established approach in drug design to develop compounds with enhanced efficacy or novel mechanisms of action. While direct examples of synthesizing hybrid molecules starting from 2-chloro-5-nitrocinnamic acid are not extensively documented in publicly available research, studies on structurally similar compounds provide a clear blueprint for its potential applications.

A pertinent example is the design and synthesis of hybrid molecules incorporating a structural fragment of Ciminalum (p-nitro-α-chlorocinnamic aldehyde), a compound closely related to this compound. In one study, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized. ijcrt.org This research established that combining the thiazolidinone moiety, a known pharmacophore with a range of biological activities, with the Ciminalum fragment is an effective strategy for designing potential anticancer agents. ijcrt.org

The synthesis of these hybrid molecules was achieved through the Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with appropriate 4-thiazolidinone (B1220212) derivatives. This reaction was conducted in the presence of sodium acetate (B1210297) under reflux in acetic acid. ijcrt.org The resulting Ciminalum-thiazolidinone hybrids exhibited significant cytotoxic effects on various tumor cell lines. ijcrt.org

The preliminary structure-activity relationship (SAR) analysis revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was crucial for the observed anticancer effects. ijcrt.org Furthermore, the nature of the substituent at the 3-position of the 4-thiazolidinone ring was found to be important, with derivatives bearing carboxylic acid residues or a p-hydroxyphenyl substituent showing the most potent activity. ijcrt.org The structural features of these hybrid molecules were confirmed by single-crystal X-ray diffraction studies. ijcrt.org

Table 1: Examples of Synthesized Ciminalum-Thiazolidinone Hybrid Molecules and their Anticancer Activity

| Compound ID | Substituent at Position 3 of Thiazolidinone Ring | Mean GI50 (μM) |

| 2h | -CH2CH2COOH | 1.57 |

| 2j | -CH2COOH | Data not specified |

| 2f | p-hydroxyphenyl | Data not specified |

| 2b | H | Weaker activity |

| 2c | Additional Ciminalum fragment | Weaker activity |

Data sourced from synthesis and anticancer activity evaluation of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ijcrt.org

Lead Compound Identification and Optimization for Therapeutic Applications

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of lead optimization involves an iterative cycle of designing, synthesizing, and testing new analogues of the lead compound to develop a preclinical drug candidate. asm.org

While this compound itself has not been extensively reported as a lead compound that has undergone optimization in the available scientific literature, its structural framework possesses features that make it a plausible starting point for such endeavors. The cinnamic acid scaffold is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitutions on this compound, the chloro and nitro groups, provide handles for chemical modification and can influence the compound's interaction with biological targets.

The optimization of a lead compound typically involves structure-activity relationship (SAR) studies, where systematic modifications of the molecule's structure are made to understand their impact on biological activity. For cinnamic acid derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring play a significant role in their biological efficacy. For instance, in a study on the herbicidal activity of substituted cinnamic acid amides, a derivative with a 2-chloro substitution showed comparable activity to standard herbicides, suggesting the importance of this substitution. Another study on the antiprotozoal activity of flavonoids and their analogues included caffeic acid derivatives, highlighting that modifications to the core structure can lead to potent biological activity.

The process of lead optimization for a compound like this compound would likely involve several strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid could be converted to esters, amides, or other functional groups to alter the compound's solubility, membrane permeability, and metabolic stability.

Modification of the Phenyl Ring Substituents: The nitro group could be reduced to an amino group, which could then be further functionalized. The chloro group could potentially be replaced with other halogens or different functional groups to probe the steric and electronic requirements for optimal activity.

Alteration of the Acryloyl Linker: The double bond could be reduced, or the linker could be extended or constrained to explore the optimal conformation for target binding.

Through such modifications, researchers could systematically explore the chemical space around the this compound scaffold to identify analogues with improved therapeutic potential.

Environmental Research and Ecotoxicology

Environmental Fate and Persistence Studies

For context, the related compound 2-chloro-5-nitrophenol (B15424) (2C5NP) is noted to be a long-lived pollutant in the environment due to its non-volatility and long half-life, similar to other nitrophenols. The presence of both chloro and nitro groups on the ring makes it resistant to chemical transformation in the natural environment.

General characteristics of related compounds suggest that 2-Chloro-5-nitrocinnamic acid may exhibit significant persistence in soil and water. The environmental fate of such compounds is influenced by factors like microbial activity, sunlight (photolysis), and chemical hydrolysis. For instance, the herbicide 2,4-D, a chlorinated phenoxyacetic acid, has varying half-lives depending on the environmental matrix, ranging from 13 days for aqueous photolysis to 312 days in anaerobic aquatic conditions. juniperpublishers.com

Table 1: General Environmental Persistence of Related Chlorinated Aromatic Compounds

| Compound Class | General Persistence | Key Influencing Factors |

|---|---|---|

| Chlorinated Nitroaromatics | Generally persistent and recalcitrant to degradation. researchgate.net | Microbial activity, presence of co-metabolites. |

Ecotoxicity Assessment: Impact on Aquatic Life and Ecosystems

Direct ecotoxicity data for this compound on aquatic life and ecosystems is limited in the available scientific literature. However, safety data for the related compound 5-Chloro-2-nitroaniline indicates it is toxic to aquatic life with long-lasting effects. thermofisher.com Aromatic nitro compounds, in general, can have systemic effects. sigmaaldrich.com

Cinnamic acid itself is considered to have low toxicity. nih.gov However, the introduction of substituents on the cinnamic acid structure can significantly alter its biological activity and toxicity. nih.govnih.gov For example, a study on various cinnamic acid derivatives showed they exhibited phytotoxic effects on common beans (Phaseolus vulgaris), inhibiting plant growth. researchgate.net Another study on the herbicide 2,4-D indicates that while some formulations have low toxicity to animals, ester formulations can be toxic to fish and aquatic invertebrates. juniperpublishers.comresearchgate.net Given that this compound is a chlorinated and nitrated derivative, it is plausible that it could exhibit higher toxicity than the parent cinnamic acid molecule.

Table 2: Ecotoxicity Data for Related Compounds

| Compound | Organism | Effect | Reference |

|---|---|---|---|

| 5-Chloro-2-nitroaniline | Aquatic Life | Toxic with long-lasting effects. | thermofisher.com |

| Cinnamic Acid Derivatives | Common Bean (Phaseolus vulgaris) | Phytotoxic effects, growth inhibition. | researchgate.net |

Degradation Pathways in Environmental Matrices

While a specific degradation pathway for this compound is not detailed in the reviewed literature, the biodegradation of structurally similar compounds, such as chlorinated nitroaromatic compounds, has been studied. These studies can provide insights into potential degradation routes.

For the related compound 2-chloro-5-nitrophenol, a proposed bacterial degradation pathway involves the initial reduction of the nitro group to form 2-chloro-5-hydroxylaminophenol. This intermediate then undergoes a Bamberger rearrangement to form 2-amino-5-chlorohydroquinone. Subsequently, reductive dehalogenation occurs, yielding 2-aminohydroquinone, which is then susceptible to ring cleavage. researchgate.net

Fungi have also been shown to degrade or convert cinnamic acid and its derivatives. For instance, some Fusarium species can convert trans-cinnamic acid into caffeic and ferulic acids. mdpi.com

It is plausible that the degradation of this compound in the environment could proceed through a combination of nitro-group reduction, dehalogenation, and side-chain oxidation, though specific studies are required for confirmation.

Waste Management and Disposal Considerations in Chemical Research

The proper management and disposal of laboratory waste, including this compound, are crucial to ensure safety and minimize environmental impact. researchgate.net A hierarchical approach to waste management is recommended, prioritizing pollution prevention and source reduction. nih.gov

Key Waste Management Practices:

Segregation: Halogenated organic wastes should be collected separately from non-halogenated wastes. iip.res.in Aqueous waste should also be kept separate from organic solvent waste. nih.gov It is imperative not to mix incompatible wastes.

Containerization: Waste should be collected in appropriate, compatible, and clearly labeled containers. iip.res.in Containers should be kept tightly closed except when adding waste. nih.gov

Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and percentage composition of each constituent. researchgate.net

Storage: Waste should be stored in a designated, well-ventilated satellite accumulation area at or near the point of generation. sigmaaldrich.comnih.gov

Disposal: Disposal should be carried out through an approved waste disposal plant or a licensed commercial firm. thermofisher.comfishersci.com Land disposal is the least preferred option. nih.gov Treatment methods like incineration can degrade hazardous organic compounds. nih.gov

For recurring waste streams, a waste-stream profile can be established to avoid redundant analysis. nih.gov It is the responsibility of all laboratory personnel to accurately identify and label waste. nih.gov

Table 3: Chemical Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-5-chlorohydroquinone |

| 2-aminohydroquinone |

| 2-Chloro-5-hydroxylaminophenol |

| 2-chloro-5-nitrophenol |

| 2,4-D |

| 2,4-dichlorophenoxyacetic acid |

| 5-Chloro-2-nitroaniline |

| Caffeic acid |

| Cinnamic acid |

| Ferulic acid |

Advanced Analytical Methodologies for 2 Chloro 5 Nitrocinnamic Acid in Complex Matrices

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Quantification

Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for the purity assessment and quantification of 2-Chloro-5-nitrocinnamic acid. These methods are routinely employed in quality control to ensure the compound meets specified purity standards.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like aromatic carboxylic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation. The quantification of organic acids in various samples, including soil and root exudates, is frequently accomplished using HPLC. researchgate.netgoogle.com A typical method involves a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer, which ensures the analyte is in its protonated, less polar form to improve retention and peak shape. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the aromatic ring and nitro group. mdpi.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 10mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5-3.0 with Phosphoric Acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 225 nm |

| Column Temperature | 30-35 °C |

| Injection Volume | 20 µL |

Gas Chromatography (GC) can also be used for purity assessment, particularly for identifying volatile impurities. However, the direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. scielo.br To overcome these issues, derivatization is often required to convert the carboxylic acid group into a more volatile and less polar ester, such as a trimethylsilyl (B98337) (TMS) ester. nih.gov This process significantly improves chromatographic performance, allowing for high-resolution separation and sensitive detection, often with a Flame Ionization Detector (FID).

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Identification

For trace-level detection and unequivocal identification in complex matrices, chromatographic techniques are coupled with mass spectrometry (MS). These hyphenated methods offer superior sensitivity and selectivity compared to standalone chromatographic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. libretexts.org Following derivatization, GC-MS analysis provides a mass spectrum for the analyte, which serves as a chemical fingerprint. libretexts.org The mass spectrum of this compound is characterized by a specific fragmentation pattern that can be used for its definitive identification. nih.gov The fragmentation of carboxylic acids often involves characteristic losses of hydroxyl (M-17) or carboxyl (M-45) groups, while the presence of a chlorine atom results in a distinctive M+2 isotopic pattern. libretexts.orgmiamioh.edu

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 227 | Molecular Ion (M+) |

| 192 | Prominent Fragment |

| 146 | Secondary Fragment |

Data sourced from PubChem CID 688107. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of this compound in challenging biological and environmental samples. researchgate.netscispace.com This method does not typically require derivatization. The analyte is first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). Tandem mass spectrometry allows for highly selective detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte, minimizing interferences from the sample matrix and dramatically enhancing sensitivity and specificity. spectroscopyworld.com This approach is invaluable for pharmacokinetic studies involving the analysis of drugs in plasma or for monitoring trace environmental contaminants. researchgate.netlcms.cz Furthermore, LC-MS/MS is a powerful tool for identifying metabolites, where unknown degradation or biotransformation products can be characterized based on their mass shifts from the parent compound. nih.gov

Sample Preparation Strategies for Biological and Environmental Samples

The analysis of this compound in complex matrices like plasma, urine, soil, or water necessitates a sample preparation step to remove interfering substances and concentrate the analyte. nacalai.com The choice of technique depends on the matrix and the analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE) is a classic method based on partitioning the analyte between two immiscible liquids. For an acidic compound like this compound, the pH of the aqueous sample is adjusted to below its pKa (typically <2) to neutralize the carboxylic acid group. This increases its hydrophobicity, allowing it to be efficiently extracted into a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase for analysis.

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. youtube.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. uwyo.edu For this compound, several SPE strategies can be employed:

Reversed-Phase SPE: Using a hydrophobic sorbent (e.g., C18), the sample is acidified to neutralize the analyte, which is then retained by hydrophobic interactions. Interferences are washed away with a weak solvent, and the analyte is eluted with a strong organic solvent like methanol (B129727). nih.gov

Anion-Exchange SPE: At a neutral or slightly basic pH, the carboxylic acid group is deprotonated (negatively charged). An anion-exchange sorbent, which contains positively charged functional groups, will retain the analyte via electrostatic interactions. After washing, the analyte can be eluted by changing the pH or increasing the ionic strength of the eluting solvent. bohrium.com

Mixed-Mode SPE: These sorbents contain both hydrophobic and ion-exchange functional groups, offering enhanced selectivity for isolating acidic compounds from highly complex matrices like plasma or urine. bohrium.com

After extraction, the eluate is typically evaporated and reconstituted in a suitable solvent for injection into the chromatographic system. uwyo.edu Proper sample preparation is critical for protecting the analytical instrumentation, reducing matrix effects in MS analysis, and achieving the low detection limits required for trace analysis. nacalai.com

| Technique | Applicable Matrix | Principle of Extraction | Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water, Plasma, Urine | pH-dependent partitioning between aqueous and organic phases. | Inexpensive, effective for simple matrices. |

| Reversed-Phase SPE | Water, Soil Extracts | Hydrophobic interaction between the neutralized analyte and C18 sorbent. | Good for removing polar interferences. |

| Anion-Exchange SPE | Water, Biological Fluids | Electrostatic attraction between the ionized analyte and a positively charged sorbent. | Highly selective for acidic compounds. |

常见问题

Q. What are the recommended synthetic routes for 2-chloro-5-nitrocinnamic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be optimized using microwave-assisted regioselective amination, adapted from protocols for structurally similar nitroaromatic acids. For example, 5-nitro-2-chlorobenzoic acid derivatives are synthesized via solvent-free, catalyst-free microwave reactions with amines (30–60 min, 100–150°C) . Key parameters include:

- Temperature control : Higher temperatures (>120°C) may accelerate side reactions (e.g., decarboxylation).

- Reagent purity : Impurities in starting materials (e.g., 2-chloro-5-nitrobenzaldehyde) can reduce yields by 15–20%.

- Workup : Acidic precipitation (pH 3–4) improves crystallization.

Table 1: Synthetic Yield Optimization

| Condition | Yield Range (%) | Key Side Products |

|---|---|---|

| Conventional heating | 50–65 | Isomeric byproducts |

| Microwave-assisted | 75–85 | Trace decarboxylation |

| Solvent-free | 70–80 | Unreacted amines |

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric stretch) and carboxylic acid (1700–1680 cm⁻¹) groups. Compare with NIST reference spectra for nitrobenzoic acid analogs .

- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 8.2–8.5 ppm for nitro-substituted protons; δ 7.3–7.6 ppm for cinnamic doublet).

- HPLC : Reverse-phase C18 column (70:30 methanol/water + 0.1% TFA) with UV detection at 254 nm for purity analysis (>95%).

Note : Discrepancies in melting points (reported 185–190°C vs. experimental 182–187°C) may arise from polymorphic variations or residual solvents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation of nitro-group degradation products (e.g., NOx gases).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is essential:

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100–150 K minimizes thermal motion artifacts .

- Key metrics : Check R-factor convergence (<5%) and electron density maps for nitro-group orientation.

Table 2: Crystallographic Parameters for Derivatives